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Compound of Interest

Compound Name:
5-(Ethylthio)thiophene-2-

carboxylic acid

Cat. No.: B1269295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylthio)thiophene-2-carboxylic acid, with the CAS number 101861-40-9 and molecular

formula C₇H₈O₂S₂, is a sulfur-containing heterocyclic compound. Its structure, featuring a

thiophene ring substituted with both a carboxylic acid and an ethylthio group, suggests its

potential utility as a building block in medicinal chemistry and materials science. Thiophene

derivatives are known to exhibit a wide range of biological activities and are integral

components in various pharmaceuticals and organic electronic materials. This document aims

to provide a comprehensive guide to the spectral properties of this compound, which are

crucial for its identification, characterization, and quality control in research and development

settings.

Spectroscopic Data
A thorough search of publicly available scientific literature and chemical databases did not yield

experimentally determined spectral data for 5-(Ethylthio)thiophene-2-carboxylic acid. While

commercial suppliers confirm its availability, they do not provide detailed analytical spectra.[1]

[2][3]

In the absence of experimental data, this guide will provide predicted spectral features based

on the known chemical shifts and absorption frequencies of similar structural motifs. These
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predictions are intended to aid researchers in the preliminary identification of the compound.

Predicted ¹H NMR Spectral Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct

signals corresponding to the protons of the ethyl group and the thiophene ring.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Thiophene H³ 7.0 - 7.3 Doublet (d) 1H

Thiophene H⁴ 7.5 - 7.8 Doublet (d) 1H

-S-CH₂-CH₃ 2.8 - 3.1 Quartet (q) 2H

-S-CH₂-CH₃ 1.2 - 1.5 Triplet (t) 3H

-COOH 10.0 - 13.0 Singlet (s, broad) 1H

Predicted ¹³C NMR Spectral Data
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on

the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm)

COOH 165 - 175

Thiophene C² 140 - 150

Thiophene C⁵ 145 - 155

Thiophene C³ 125 - 135

Thiophene C⁴ 130 - 140

-S-CH₂-CH₃ 25 - 35

-S-CH₂-CH₃ 10 - 20
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Predicted Infrared (IR) Spectral Data
The Infrared (IR) spectrum is expected to show characteristic absorption bands for the

carboxylic acid and the substituted thiophene ring.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 2500 - 3300 Broad

C=O stretch (Carboxylic acid) 1680 - 1710 Strong

C=C stretch (Thiophene ring) 1500 - 1600 Medium

C-S stretch (Thiophene ring) 600 - 800 Medium

Predicted Mass Spectrometry (MS) Data
In a mass spectrum, the molecular ion peak (M⁺) for 5-(Ethylthio)thiophene-2-carboxylic
acid would be observed at an m/z value corresponding to its molecular weight.

Ion Predicted m/z

[M]⁺ 188.00

[M-COOH]⁺ 143.02

[M-SC₂H₅]⁺ 127.00

Experimental Protocols
As no specific synthesis for 5-(Ethylthio)thiophene-2-carboxylic acid has been found in the

searched literature, a general synthetic approach is proposed based on established

methodologies for the synthesis of similar thiophene derivatives.

Proposed Synthesis of 5-(Ethylthio)thiophene-2-
carboxylic acid
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A potential synthetic route could involve the reaction of a 5-halothiophene-2-carboxylic acid

ester with sodium ethanethiolate, followed by hydrolysis of the ester.

Step 1: Synthesis of Ethyl 5-(ethylthio)thiophene-2-carboxylate

To a solution of ethyl 5-bromothiophene-2-carboxylate in a suitable aprotic polar solvent such

as dimethylformamide (DMF), add sodium ethanethiolate.

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours

until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

After cooling to room temperature, the reaction mixture is poured into water and extracted

with an organic solvent such as ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield the crude ester.

Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to 5-(Ethylthio)thiophene-2-carboxylic acid

The purified ethyl 5-(ethylthio)thiophene-2-carboxylate is dissolved in a mixture of an alcohol

(e.g., ethanol) and water.

An excess of a base, such as sodium hydroxide or potassium hydroxide, is added to the

solution.

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete

(monitored by TLC).

After cooling, the alcohol is removed under reduced pressure.

The aqueous residue is diluted with water and washed with an organic solvent (e.g., diethyl

ether) to remove any unreacted ester.

The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of

approximately 2-3, leading to the precipitation of the carboxylic acid.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Data Acquisition Protocols
Should a sample of 5-(Ethylthio)thiophene-2-carboxylic acid be synthesized or acquired, the

following standard protocols are recommended for obtaining its spectral data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. A 90° pulse angle and a longer

relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be

necessary compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) are suitable for this compound.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

spectrum in both positive and negative ion modes to observe the molecular ion and common
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fragments.

Visualizations
As no experimental data for signaling pathways or specific experimental workflows involving 5-
(Ethylthio)thiophene-2-carboxylic acid are available, a generalized workflow for its synthesis

and characterization is presented below.
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Synthesis

Characterization

Ethyl 5-bromothiophene-2-carboxylate + Sodium Ethanethiolate

Nucleophilic Aromatic Substitution

DMF, Heat

Ethyl 5-(ethylthio)thiophene-2-carboxylate

Base Hydrolysis

NaOH/EtOH, H₂O, Reflux

5-(Ethylthio)thiophene-2-carboxylic acid

Purified 5-(Ethylthio)thiophene-2-carboxylic acid

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and characterization of 5-(Ethylthio)thiophene-
2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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